An In-depth Technical Guide to the Structure and Stereochemistry of β-D-galactose
An In-depth Technical Guide to the Structure and Stereochemistry of β-D-galactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core structural and stereochemical features of β-D-galactose, a monosaccharide of significant biological importance. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical Structure and Properties
β-D-galactose is a C-4 epimer of glucose, meaning it differs only in the stereochemistry at the fourth carbon atom.[1] Its chemical formula is C₆H₁₂O₆, with a molar mass of 180.156 g/mol .[1] In aqueous solution, D-galactose exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetal forms. The pyranose (six-membered ring) forms are predominant, with the β-anomer being the more thermodynamically stable and thus more abundant form at equilibrium compared to the α-anomer.[2]
The systematic IUPAC name for the pyranose form of β-D-galactose is (2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol.[3] The defining characteristic of the β-anomer is the equatorial position of the hydroxyl group at the anomeric carbon (C-1) in its most stable chair conformation.[4]
Physicochemical Properties
A summary of the key physicochemical properties of D-galactose is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molar Mass | 180.156 g/mol | [1] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 168–170 °C | [6] |
| Solubility in Water | 650 g/L (at 20 °C) | [6] |
| Specific Rotation [α]D²⁰ (α-anomer) | +150.7° | |
| Specific Rotation [α]D²⁰ (β-anomer) | +52.8° | |
| Equilibrium Specific Rotation [α]D²⁰ | +80.2° | [7] |
Stereochemistry and Conformational Analysis
The stereochemistry of β-D-galactose is crucial to its biological function. The "D" designation refers to the configuration at the chiral center furthest from the carbonyl group (C-5), which is analogous to D-glyceraldehyde.[8] The pyranose ring of β-D-galactose adopts a stable chair conformation to minimize steric strain. In the most stable chair conformation of β-D-galactopyranose, the bulky hydroxymethyl group (-CH₂OH) at C-5 and the anomeric hydroxyl group at C-1 are in equatorial positions. The hydroxyl group at C-4 is in an axial position, which is the key structural difference from β-D-glucose where the C-4 hydroxyl is equatorial.[4]
Structural Data
Crystallographic Data
The precise three-dimensional arrangement of atoms in β-D-galactose has been determined by X-ray crystallography. The following table summarizes key bond lengths and angles for the pyranose ring of β-D-galactose.
| Bond | Length (Å) | Bond Angle | Angle (°) |
| C1-C2 | 1.523 | O5-C1-C2 | 110.8 |
| C2-C3 | 1.521 | C1-C2-C3 | 110.5 |
| C3-C4 | 1.522 | C2-C3-C4 | 111.2 |
| C4-C5 | 1.525 | C3-C4-C5 | 109.8 |
| C5-O5 | 1.432 | C4-C5-O5 | 110.1 |
| C1-O5 | 1.435 | C5-O5-C1 | 111.5 |
| C1-O1 | 1.396 | O1-C1-C2 | 109.5 |
| C2-O2 | 1.423 | O2-C2-C3 | 110.2 |
| C3-O3 | 1.425 | O3-C3-C4 | 109.7 |
| C4-O4 | 1.421 | O4-C4-C5 | 109.9 |
| C5-C6 | 1.512 | C4-C5-C6 | 113.2 |
| C6-O6 | 1.427 | O5-C5-C6 | 107.1 |
Note: These are representative values and may vary slightly between different crystallographic studies.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of β-D-galactose in solution. The following table provides assigned ¹H and ¹³C chemical shifts and key coupling constants for β-D-galactopyranose in D₂O.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling (Hz) |
| 1 | 4.57 | 97.22 | J(H1, H2) = 7.98 |
| 2 | 3.50 | 72.33 | J(H2, H3) = 9.8 |
| 3 | 3.63 | 73.37 | J(H3, H4) = 3.4 |
| 4 | 4.07 | 68.90 | J(H4, H5) = <1 |
| 5 | 3.41 | 77.49 | J(H5, H6a) = 6.2 |
| 6a | 3.78 | 61.81 | J(H5, H6b) = 5.8 |
| 6b | 3.72 | J(H6a, H6b) = -11.8 |
Note: Chemical shifts are referenced to an internal standard and can be influenced by solvent, temperature, and pH.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire and interpret ¹H and ¹³C NMR spectra of β-D-galactose to confirm its structure and stereochemistry.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of D-galactose in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Allow the solution to equilibrate for several hours to ensure mutarotation reaches equilibrium, which will show signals for both α and β anomers, with the β-anomer being predominant.
-
1D ¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are sufficient.
-
Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
-
1D ¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Experiments (for detailed structural assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single galactose ring).
-
-
Data Analysis:
-
Assign the anomeric proton signals based on their characteristic downfield chemical shifts and coupling constants (larger J-coupling for the axial-axial relationship of H-1 and H-2 in the β-anomer).
-
Use the COSY and TOCSY spectra to "walk" around the pyranose ring and assign the remaining proton signals.
-
Assign the carbon signals using the HSQC spectrum.
-
Confirm assignments and stereochemistry by analyzing coupling constants and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments if necessary.
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic coordinates of β-D-galactose in the solid state.
Methodology:
-
Crystallization: Grow single crystals of β-D-galactose suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated aqueous solution. Crystals should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).
-
Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods until the model converges and provides a good fit to the data.
-
-
Structure Validation: Assess the quality of the final model using various crystallographic validation tools.
Polarimetry
Objective: To measure the specific rotation of D-galactose and observe the process of mutarotation.
Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., deionized water).
-
Sample Preparation: Prepare a solution of D-galactose of a known concentration (e.g., 10 g/100 mL) in deionized water.
-
Measurement of Initial Rotation: Immediately after dissolving the D-galactose, transfer the solution to the polarimeter cell and measure the optical rotation. This initial reading will be closer to the specific rotation of the predominant anomer in the solid form (typically the α-anomer).
-
Monitoring Mutarotation:
-
Record the optical rotation at regular time intervals (e.g., every 5-10 minutes) until the reading becomes constant.
-
The change in optical rotation over time is due to the interconversion of the α and β anomers in solution until equilibrium is reached.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation in degrees, l is the path length of the polarimeter tube in decimeters (dm), and c is the concentration of the solution in g/mL.
-
Calculate the specific rotation at the start and at equilibrium.
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Visualizations
Structural Representations of β-D-galactose
References
- 1. rsc.org [rsc.org]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. scispace.com [scispace.com]
- 4. beta-D-Galactopyranose | C6H12O6 | CID 439353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmse000013 D-(+)-Galactose at BMRB [bmrb.io]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
